molecular formula C25H28FN3O4 B11051033 N-{1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidin-4-yl}-4-fluorobenzamide

N-{1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidin-4-yl}-4-fluorobenzamide

Cat. No.: B11051033
M. Wt: 453.5 g/mol
InChI Key: HCXQBWMRGSQIOP-UHFFFAOYSA-N
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Description

N-{1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidin-4-yl}-4-fluorobenzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a pyrrolidinyl group, a piperidinyl group, and a fluorobenzamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidin-4-yl}-4-fluorobenzamide typically involves multiple steps, including the formation of the pyrrolidinyl and piperidinyl groups, followed by their coupling with the fluorobenzamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidin-4-yl}-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and precise reaction times.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidin-4-yl}-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidin-4-yl}-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target’s nature. Detailed studies are required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide
  • 2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl N’-(1,3-benzodioxol-5-yl)-N-ethylimidothiocarbamate

Uniqueness

N-{1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidin-4-yl}-4-fluorobenzamide stands out due to its unique combination of functional groups and structural features, which may confer specific properties and applications not found in similar compounds.

Properties

Molecular Formula

C25H28FN3O4

Molecular Weight

453.5 g/mol

IUPAC Name

N-[1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidin-4-yl]-4-fluorobenzamide

InChI

InChI=1S/C25H28FN3O4/c1-2-15-33-21-9-7-20(8-10-21)29-23(30)16-22(25(29)32)28-13-11-19(12-14-28)27-24(31)17-3-5-18(26)6-4-17/h3-10,19,22H,2,11-16H2,1H3,(H,27,31)

InChI Key

HCXQBWMRGSQIOP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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